2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol

Organic Chemistry Computational Chemistry Quality Control

Sourcing stereochemically defined amino alcohols for asymmetric catalysis often results in batch-to-batch inconsistency that compromises enantiomeric excess. 2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol (CAS 357407-90-0) addresses this with verified (1R,2R) configuration and ≥95% HPLC purity. • Rigid indane backbone enhances stereocontrol vs. flexible acyclic amino alcohols. • Computed XLogP3 0.6 & TPSA 55.5 Ų support CNS drug discovery programs. • Orthogonal amino/hydroxyl handles enable diverse functionalization for complex target synthesis. Each batch includes stereochemical QC documentation, ensuring experimental reproducibility and eliminating costly stereochemical mismatches.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B11905605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(CC(C2O)N)C=C1
InChIInChI=1S/C11H15NO2/c1-2-14-8-4-3-7-5-10(12)11(13)9(7)6-8/h3-4,6,10-11,13H,2,5,12H2,1H3
InChIKeyALANTHSNAAHVHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol: Chiral Aminoindanol Scaffold for Stereoselective Synthesis and Medicinal Chemistry


2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol is a chiral amino alcohol featuring a bicyclic indane core, an amino group at the 2-position, and an ethoxy substituent at the 6-position [1]. The compound possesses two stereocenters, yielding multiple stereoisomeric forms including (1R,2R), (1S,2S), and (2S) configurations with distinct CAS registry numbers: 357407-90-0, 357407-91-1, and 460719-57-7, respectively . Its molecular formula is C₁₁H₁₅NO₂ with a molecular weight of 193.24 g/mol, a computed XLogP3 of 0.6, and a topological polar surface area of 55.5 Ų [1]. This compound serves as a versatile building block in organic synthesis and is being investigated for potential pharmacological applications .

Why Generic 2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol Substitution Fails: The Critical Role of Defined Stereochemistry


In the procurement of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol for stereoselective applications, generic substitution is precluded by the compound's inherent chirality. The molecule contains two stereogenic centers, giving rise to distinct enantiomeric and diastereomeric pairs, each assigned a unique CAS number—for instance, 357407-90-0 for the (1R,2R) enantiomer, 357407-91-1 for the (1S,2S) enantiomer, and 460719-57-7 for the (2S) isomer [1]. Even when a vendor supplies material under the same non-stereospecific name, the absence of verified stereochemical identity can lead to drastically divergent outcomes in asymmetric catalysis, chiral resolution, or biological assays, where the (1R,2R) and (1S,2S) forms may exhibit opposite pharmacological effects or catalytic efficiencies [2]. Therefore, precise specification of the desired stereoisomer is not a mere formality but a fundamental requirement to ensure experimental reproducibility and to avoid costly failures in research and development pipelines.

Quantitative Differentiation Evidence for 2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol Stereoisomers


Comparison of Computed Physical Properties Across Stereoisomers

The computed physical properties of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol stereoisomers exhibit measurable differences that impact analytical characterization and formulation. Specifically, the (1R,2R) and (1S,2S) enantiomers (CAS 357407-90-0 and 357407-91-1) share identical computed density (1.181 g/cm³), boiling point (343.77°C at 760 mmHg), and flash point (161.71°C) . In contrast, the (2S) isomer (CAS 460719-57-7) displays a lower computed LogP of 1.70 and a polar surface area of 55.48 Ų [1]. While these differences are subtle, they provide critical benchmarks for identity verification and purity assessment during procurement and quality control, ensuring that the supplied material matches the intended stereochemical specification.

Organic Chemistry Computational Chemistry Quality Control

Purity Thresholds and Vendor-Supplied Specifications

Vendor-supplied purity specifications for 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol stereoisomers demonstrate consistent, high-level purity benchmarks that directly influence procurement decisions. The (1R,2R) enantiomer (CAS 357407-90-0) is commercially available at a minimum purity of 97% , while the (2S) isomer (CAS 460719-57-7) is offered at 95% purity . This 2% absolute difference in purity between stereoisomers may be a decisive factor for applications requiring the highest possible enantiomeric excess, such as asymmetric catalysis or chiral chromatography method development. Procurement teams should verify that the quoted purity aligns with the specific stereoisomer required, as the (2S) form may contain a higher percentage of impurities that could compromise stereoselective outcomes.

Chemical Procurement Analytical Chemistry Synthetic Chemistry

Computational Predictions of Lipophilicity and Polar Surface Area: Implications for Permeability and Solubility

Computational predictions for 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol reveal a calculated XLogP3 of 0.6 and a topological polar surface area of 55.5 Ų [1]. While no direct head-to-head experimental data exists for this specific compound against its analogs, these values can be compared to the broader class of aminoindanols. For example, the parent 2-amino-1-indanol (CAS 23337-80-6), lacking the 6-ethoxy group, is predicted to be more hydrophilic due to the absence of the lipophilic ethoxy moiety. The introduction of the 6-ethoxy substituent increases the calculated LogP, suggesting enhanced membrane permeability potential relative to the unsubstituted scaffold. The PSA of 55.5 Ų falls below the commonly cited threshold of 140 Ų for oral bioavailability, indicating favorable passive permeability characteristics [2]. This computational profile supports the selection of this compound over less lipophilic aminoindanols for medicinal chemistry campaigns targeting CNS or intracellular targets where improved passive diffusion is desired.

Medicinal Chemistry ADME Prediction Drug Discovery

High-Value Application Scenarios for 2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol


Asymmetric Synthesis and Chiral Ligand Development

The defined stereochemistry and amino alcohol functionality of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol make it a prime candidate for developing chiral auxiliaries or ligands in asymmetric catalysis. Procurement of a single, high-purity enantiomer (e.g., (1R,2R) at 97% purity) is essential to achieve high enantioselectivity in reactions such as asymmetric hydrogenations or alkylations [1]. The rigid indane backbone imparts conformational constraint, which can enhance stereocontrol compared to more flexible acyclic amino alcohols.

Chiral Resolution and Chromatography Method Development

Due to its chirality and distinct physicochemical properties across stereoisomers (e.g., LogP and PSA differences), 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol is valuable for developing and validating chiral HPLC or SFC methods [1]. The availability of both enantiomers (CAS 357407-90-0 and 357407-91-1) with defined purity allows for accurate determination of enantiomeric excess in synthetic reactions and serves as a model system for evaluating new chiral stationary phases.

Medicinal Chemistry: CNS-Penetrant Scaffold Exploration

The computed physicochemical profile—specifically an XLogP3 of 0.6 and TPSA of 55.5 Ų—suggests that 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol possesses favorable properties for passive blood-brain barrier penetration [1]. This positions the compound as a valuable starting point for medicinal chemistry programs targeting neurological disorders, where the indane core and ethoxy substituent can be further elaborated to optimize potency and selectivity while maintaining CNS exposure potential [2].

Building Block for Complex Natural Product Synthesis

The densely functionalized indane core of 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol serves as a versatile intermediate for the total synthesis of complex natural products and bioactive molecules . Its amino and hydroxyl groups offer orthogonal handles for further functionalization, enabling the construction of intricate polycyclic frameworks with stereochemical control. Procuring the correct stereoisomer with high purity is paramount to ensure the final product's stereochemical integrity.

Quote Request

Request a Quote for 2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.